molecular formula C14H14BrNO4 B1609578 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid CAS No. 852180-98-4

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid

Cat. No.: B1609578
CAS No.: 852180-98-4
M. Wt: 340.17 g/mol
InChI Key: SDBPXEWQHQFBTD-UHFFFAOYSA-N
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Description

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid typically involves the bromination of an indole derivative followed by esterification. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the indole ring. The resulting 5-bromoindole is then reacted with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-3-carboxylic acid: Lacks the ester group but shares the bromine substitution at the 5-position.

    1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid: Lacks the bromine atom but has the ester group.

Uniqueness

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid is unique due to the presence of both the bromine atom and the ester group. This combination enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBPXEWQHQFBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428290
Record name 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-98-4
Record name 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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